molecular formula C17H16O3 B14688188 Propan-2-yl 2-benzoylbenzoate CAS No. 32017-66-6

Propan-2-yl 2-benzoylbenzoate

Cat. No.: B14688188
CAS No.: 32017-66-6
M. Wt: 268.31 g/mol
InChI Key: BNSGDAIIZKLSFE-UHFFFAOYSA-N
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Description

Propan-2-yl 2-benzoylbenzoate: is an organic compound that belongs to the class of esters. It consists of a benzene ring with an isopropyl group attached to a carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propan-2-yl 2-benzoylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-benzoylbenzoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl 2-benzoylbenzoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 2-benzoylbenzoic acid.

    Reduction: 2-benzoylbenzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Propan-2-yl 2-benzoylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.

    Industry: this compound is used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of propan-2-yl 2-benzoylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis reaction is catalyzed by esterases and other hydrolytic enzymes. The released products can then participate in various biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

    Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, used as a topical treatment for scabies and lice.

    Methyl benzoate: An ester of methanol and benzoic acid, used in fragrances and as a solvent.

    Ethyl benzoate: An ester of ethanol and benzoic acid, used in flavorings and perfumes.

Uniqueness: Propan-2-yl 2-benzoylbenzoate is unique due to its specific structural features, such as the presence of an isopropyl group and a benzoylbenzoate moiety. These structural elements confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

32017-66-6

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

propan-2-yl 2-benzoylbenzoate

InChI

InChI=1S/C17H16O3/c1-12(2)20-17(19)15-11-7-6-10-14(15)16(18)13-8-4-3-5-9-13/h3-12H,1-2H3

InChI Key

BNSGDAIIZKLSFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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